molecular formula C10H8O4 B3213620 3-Hydroxy-4-methoxy-2H-chromen-2-one CAS No. 112212-18-7

3-Hydroxy-4-methoxy-2H-chromen-2-one

Cat. No.: B3213620
CAS No.: 112212-18-7
M. Wt: 192.17 g/mol
InChI Key: GZDJDSYNWJGBQU-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxy-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The specific structure of this compound includes a hydroxy group at the third position and a methoxy group at the fourth position on the chromen-2-one core, which contributes to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxy-2H-chromen-2-one can be achieved through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. One common method involves the Pechmann condensation, where phenols react with β-keto esters in the presence of an acid catalyst. This method typically employs homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride and zinc chloride .

Industrial Production Methods: In industrial settings, the synthesis of this compound often utilizes green chemistry principles to minimize environmental impact. This includes using green solvents, catalysts, and procedures that reduce waste and energy consumption. Mechanochemical methods, such as high-speed ball milling, have also been explored to achieve efficient synthesis under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The chromen-2-one core can be reduced to dihydro derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxy-4-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 3-Hydroxy-4-methoxy-2H-chromen-2-one is primarily due to its ability to interact with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of antimicrobial activity, it disrupts microbial cell membranes and inhibits essential enzymes. The compound’s anticancer effects are linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-4-methoxy-2H-chromen-2-one stands out due to its unique combination of hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-hydroxy-4-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-9-6-4-2-3-5-7(6)14-10(12)8(9)11/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDJDSYNWJGBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)OC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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